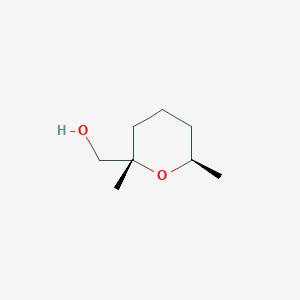
trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol in cancer treatment is not fully understood. However, studies have shown that the compound induces apoptosis, which is a process of programmed cell death. This leads to the inhibition of cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol has been shown to have various biochemical and physiological effects. Studies have shown that the compound can modulate the activity of different enzymes, including caspases, which are involved in the regulation of apoptosis. It also has anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol in lab experiments is its high yield and purity. It is also readily available, making it easy to obtain for research purposes. However, one of the limitations is that the mechanism of action is not fully understood, which makes it challenging to optimize its use in different applications.
Zukünftige Richtungen
There are numerous future directions for the use of trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol. One of the most significant is in the development of new cancer therapies. Studies are ongoing to optimize its use in cancer treatment and to understand its mechanism of action fully. Other potential applications include the treatment of inflammatory diseases and the development of new drugs with improved efficacy and safety profiles.
Conclusion:
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in different fields. It has been synthesized using different methods and has been the subject of numerous scientific studies. Its potential applications in cancer treatment and the treatment of inflammatory diseases make it a promising compound for future research. However, further studies are needed to optimize its use and to fully understand its mechanism of action.
Synthesemethoden
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol can be synthesized using different methods. One of the most common methods involves the reaction of 2,6-dimethyl-2H-pyran with hydroxylamine hydrochloride in the presence of a catalyst. The reaction leads to the formation of the desired compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol has been the subject of numerous scientific studies due to its potential applications in different fields. One of the most significant applications is in the field of medicine. Studies have shown that the compound has anticancer properties and can be used in the treatment of different types of cancer, including breast, lung, and colon cancer.
Eigenschaften
CAS-Nummer |
116409-38-2 |
|---|---|
Produktname |
trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol |
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
[(2S,6R)-2,6-dimethyloxan-2-yl]methanol |
InChI |
InChI=1S/C8H16O2/c1-7-4-3-5-8(2,6-9)10-7/h7,9H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
SVASHMIUDJIIOL-SFYZADRCSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@@](O1)(C)CO |
SMILES |
CC1CCCC(O1)(C)CO |
Kanonische SMILES |
CC1CCCC(O1)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




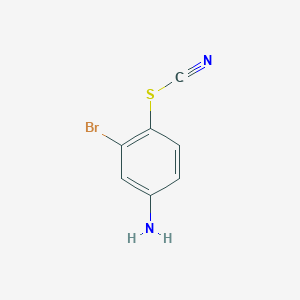
![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)
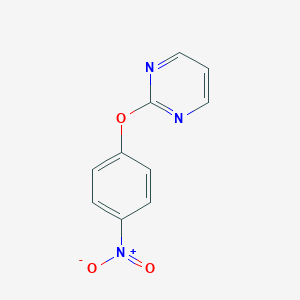
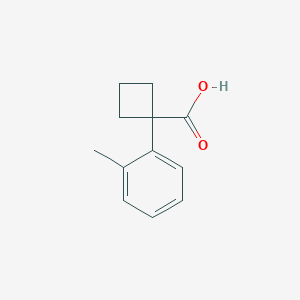
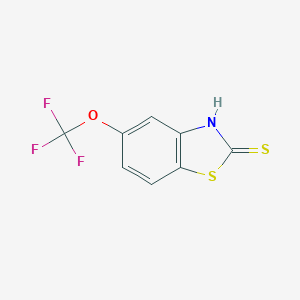
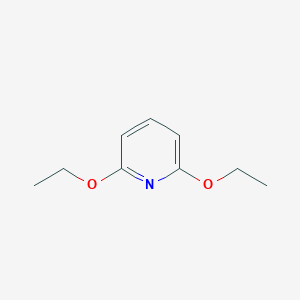
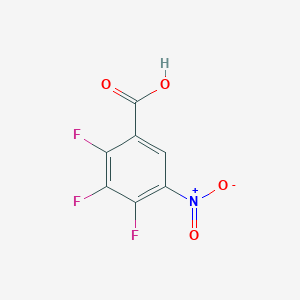
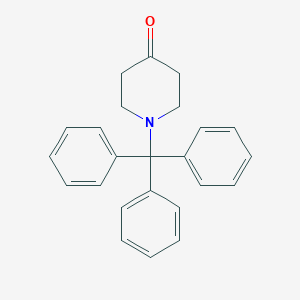
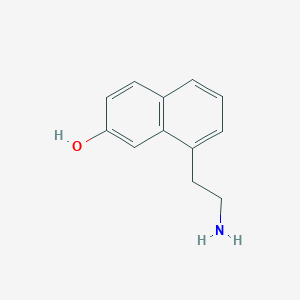
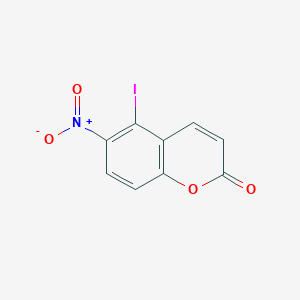
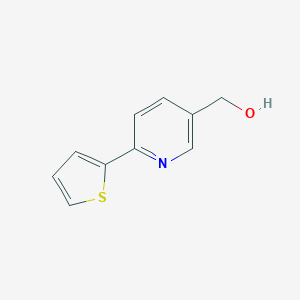
![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)
![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)